4,5-dihydro-3H-1-benzazepin-2-amine
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Overview
Description
4,5-dihydro-3H-1-benzazepin-2-amine is a heterocyclic compound that belongs to the benzazepine family. Benzazepines are known for their diverse pharmacological properties and have been studied extensively for their potential therapeutic applications . This compound features a seven-membered ring structure fused with a benzene ring, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-3H-1-benzazepin-2-amine typically involves the cyclization of appropriate precursors. One common method includes the intramolecular halocyclization of N-allyl-4,5-dihydro-3H-1-benzazepin-2-amines, which are obtained by consecutive methylation and allylamination of benzazepin-2-ones. This reaction is carried out using N-iodo(bromo)succinimide in acetonitrile at room temperature, leading to the formation of 1-(iodo(bromo)methyl)-2,4,5,6-tetrahydro-1H-imidazo1,2-abenzazepines in high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
4,5-dihydro-3H-1-benzazepin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce more saturated amines.
Scientific Research Applications
4,5-dihydro-3H-1-benzazepin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antibacterial and antiviral properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-dihydro-3H-1-benzazepin-2-amine involves its interaction with specific molecular targets and pathways. For instance, benzazepine derivatives are known to inhibit enzymes such as diacylglycerol acyltransferase 1 (DGAT1) and receptor-interacting protein kinase 1 (RIP1). They also act as antagonists of histamine (H1) and serotonin (5-HT2A) receptors .
Comparison with Similar Compounds
Similar Compounds
- 1-benzazepines
- 2-benzazepines
- 3-benzazepines
Uniqueness
4,5-dihydro-3H-1-benzazepin-2-amine is unique due to its specific structural features and the diverse range of reactions it can undergo. Its ability to form various derivatives through oxidation, reduction, and substitution reactions makes it a versatile compound in chemical research .
Properties
IUPAC Name |
4,5-dihydro-3H-1-benzazepin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c11-10-7-3-5-8-4-1-2-6-9(8)12-10/h1-2,4,6H,3,5,7H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGIJAOHKFCUAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N=C(C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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